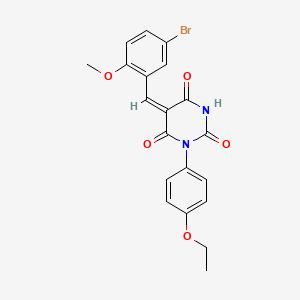![molecular formula C19H19BrN2 B5206125 2-(4-bromophenyl)-3-[4-(diethylamino)phenyl]acrylonitrile](/img/structure/B5206125.png)
2-(4-bromophenyl)-3-[4-(diethylamino)phenyl]acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromophenyl)-3-[4-(diethylamino)phenyl]acrylonitrile, also known as DABCO-acrylonitrile, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields.
作用機序
The mechanism of action of 2-(4-bromophenyl)-3-[4-(diethylamino)phenyl]acrylonitrilenitrile is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways that are involved in cancer growth and inflammation. It is also believed to bind to specific receptors in cells, which can lead to downstream effects on cellular processes.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-3-[4-(diethylamino)phenyl]acrylonitrilenitrile has been found to have several biochemical and physiological effects. In animal models, it has been found to reduce tumor growth and inflammation. It has also been found to have a protective effect on the liver and kidneys. In addition, it has been found to have a low toxicity profile, making it a promising candidate for further research.
実験室実験の利点と制限
One of the main advantages of using 2-(4-bromophenyl)-3-[4-(diethylamino)phenyl]acrylonitrilenitrile in lab experiments is its ease of synthesis and purification. It is also relatively stable and has a low toxicity profile. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 2-(4-bromophenyl)-3-[4-(diethylamino)phenyl]acrylonitrilenitrile. One direction is to further investigate its anti-cancer properties, including its potential use as a chemotherapeutic agent. Another direction is to explore its potential use as a fluorescent probe for imaging applications. Additionally, further studies are needed to better understand its mechanism of action and to identify potential targets for drug development.
In conclusion, 2-(4-bromophenyl)-3-[4-(diethylamino)phenyl]acrylonitrilenitrile is a promising compound that has shown potential in various scientific research applications. Its ease of synthesis, low toxicity profile, and unique properties make it a promising candidate for further research in the fields of cancer, inflammation, and imaging.
合成法
2-(4-bromophenyl)-3-[4-(diethylamino)phenyl]acrylonitrilenitrile can be synthesized using a simple one-pot reaction between 4-bromoacetophenone, diethylamine, and malononitrile. The reaction is carried out in the presence of a base such as potassium carbonate and a catalyst such as piperidine. The product is obtained in good yield and can be purified by recrystallization.
科学的研究の応用
2-(4-bromophenyl)-3-[4-(diethylamino)phenyl]acrylonitrilenitrile has shown potential in various scientific research applications. It has been studied for its anti-cancer properties, as it has been found to inhibit the growth of cancer cells. It has also been studied for its anti-inflammatory properties, as it has been found to reduce inflammation in animal models. In addition, it has been studied for its potential use as a fluorescent probe for imaging applications.
特性
IUPAC Name |
(E)-2-(4-bromophenyl)-3-[4-(diethylamino)phenyl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2/c1-3-22(4-2)19-11-5-15(6-12-19)13-17(14-21)16-7-9-18(20)10-8-16/h5-13H,3-4H2,1-2H3/b17-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCERUFQZZGLLLQ-LGMDPLHJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-bromophenyl)-3-[4-(diethylamino)phenyl]prop-2-enenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[(4-methylbenzyl)thio]ethyl}-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5206049.png)
![1-[2-(3-nitrophenyl)-2-oxoethyl]-2-phenylimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B5206055.png)
![1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5206056.png)
![3-{[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]thio}-N-phenylpropanamide](/img/structure/B5206065.png)
![N-{[(1-benzyl-2-phenylethyl)amino]carbonyl}propanamide](/img/structure/B5206073.png)
![5-(4-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5206077.png)
![4-chloro-3-{5-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5206095.png)
![3-allyl-5-{[5-(4-chloro-2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5206097.png)
![3-(4-chlorophenyl)-7-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5206099.png)

![N-methyl-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]propanamide](/img/structure/B5206119.png)

![3-(4-chlorophenyl)-5-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5206137.png)
![3-({[3-(ethoxycarbonyl)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5206138.png)